molecular formula C5H12Cl2N2O B15298174 5-Aminopiperidin-2-one;dihydrochloride

5-Aminopiperidin-2-one;dihydrochloride

Cat. No.: B15298174
M. Wt: 187.06 g/mol
InChI Key: YURPXBDYYDFFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-2-one;dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C . Another method involves starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the methods mentioned above can be scaled up for industrial production, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields ®-3-aminopiperidine .

Mechanism of Action

The exact mechanism of action of 5-Aminopiperidin-2-one;dihydrochloride is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone group.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness: 5-Aminopiperidin-2-one;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Biological Activity

5-Aminopiperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

5-Aminopiperidin-2-one dihydrochloride, with the chemical formula C5_5H10_10N2_2O·2HCl, is a piperidine derivative. Its structure includes a piperidin-2-one core, which is crucial for its biological activity. The compound exhibits properties such as solubility in water due to the presence of hydrochloride groups, which enhances its bioavailability.

Biological Activities

1. Anticancer Activity
Research has indicated that derivatives of piperidine, including 5-Aminopiperidin-2-one, exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeMechanism of ActionReference
5-Aminopiperidin-2-oneFaDu hypopharyngeal cellsInduction of apoptosis
Spirocyclic analogsBreast cancerMAGL inhibition
4-N-phenylaminoquinolineAlzheimer's diseaseAChE inhibition

2. Antimicrobial Effects
5-Aminopiperidin-2-one dihydrochloride has demonstrated antimicrobial activity against various pathogens. The compound interacts with microbial targets to inhibit their growth, making it a candidate for developing new antimicrobial agents.

3. Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline . This dual inhibition may improve cognitive function by increasing acetylcholine levels in the brain.

The biological activity of 5-Aminopiperidin-2-one dihydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in cancer progression and neurodegenerative diseases.
  • Signal Transduction Modulation: It influences various signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties: Some studies suggest that piperidine derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies highlight the therapeutic potential of 5-Aminopiperidin-2-one dihydrochloride:

  • A study involving a mouse model of Alzheimer's disease showed that treatment with compounds similar to 5-Aminopiperidin-2-one improved cognitive function and reduced amyloid plaque formation .
  • Clinical trials evaluating the efficacy of piperidine derivatives in cancer therapy reported promising results, indicating significant tumor reduction in treated groups compared to controls.

Properties

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

IUPAC Name

5-aminopiperidin-2-one;dihydrochloride

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H

InChI Key

YURPXBDYYDFFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1N.Cl.Cl

Origin of Product

United States

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